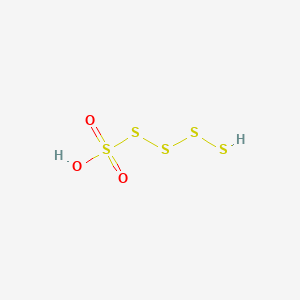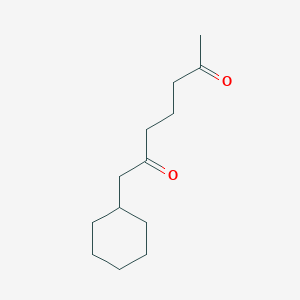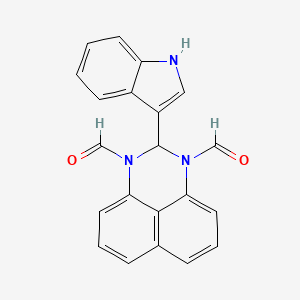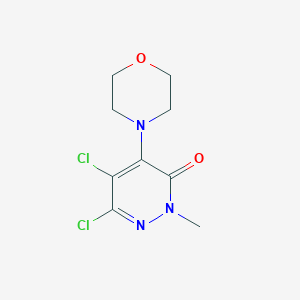
1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group, and a phenyl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with 3-methyl-2-phenylbutan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methedrone: A structurally similar compound with a methoxy group and a phenyl ring, but with different functional groups.
4-Methoxyamphetamine: Shares the methoxyphenyl structure but differs in its amine group and overall structure.
Uniqueness
1-(4-Methoxyphenyl)-3-methyl-2-phenylbutan-1-one is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structural features allow for various chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
61147-75-9 |
|---|---|
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-methyl-2-phenylbutan-1-one |
InChI |
InChI=1S/C18H20O2/c1-13(2)17(14-7-5-4-6-8-14)18(19)15-9-11-16(20-3)12-10-15/h4-13,17H,1-3H3 |
InChI-Schlüssel |
GKELJXXYHOXCRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(4-Methylbenzene-1-sulfonyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14593701.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)



![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)



